molecular formula C18H21NO B1438800 1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one CAS No. 1157615-03-6

1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one

Cat. No.: B1438800
CAS No.: 1157615-03-6
M. Wt: 267.4 g/mol
InChI Key: HLGYYHBJUXQXGT-UHFFFAOYSA-N
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Description

“1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one” is a compound with the CAS Number: 1157615-03-6 . It has a molecular weight of 267.37 . The compound is a psychostimulant that enhances mental alertness, attention, and concentration in individuals.


Molecular Structure Analysis

The IUPAC name for this compound is 1-(ethyl-2-methylanilino)-3-phenylacetone . The InChI code for the compound is 1S/C18H21NO/c1-3-19(18-12-8-7-9-15(18)2)14-17(20)13-16-10-5-4-6-11-16/h4-12H,3,13-14H2,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Cyclopropane Derivatives Formation : Tosylates of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate were heated, leading to the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates. This reaction involves alkyl migration and provides insights into cyclopropane derivatives synthesis (Abe & Suehiro, 1982).

  • Nucleophilic Addition Reactions : In the synthesis of tertiary aminoalkanols, 1-[Ethyl(2-methylphenyl)amino]-3-phenylpropan-2-one was used as a starting compound. The nucleophilic addition of Grignard reagents to this amino ketone led to a series of tertiary aminoalkanols, indicating its role in synthesizing biologically active compounds (Isakhanyan et al., 2016).

  • Aminomethanephosphinates Preparation : The compound was used in the preparation of diastereoisomeric pairs of ethyl {(3-hydroxypropyl)-aminomethyl}phenylphosphinates, further leading to oxazaphosphepane heterocycles. This showcases its utility in synthesizing complex phosphinate compounds (González-Juárez et al., 2006).

Biomedical and Pharmacological Research

  • Antitumor Activity Research : The compound was instrumental in the synthesis of aminoalkanol hydrochlorides, which were tested for antitumor activity. This emphasizes its role in developing potential antitumor agents (Isakhanyan et al., 2016).

  • Immunosuppressive Activity Study : In immunosuppressive drug development, derivatives of this compound were synthesized and evaluated for their lymphocyte-decreasing effect and immunosuppressive impact, highlighting its significance in immunology research (Kiuchi et al., 2000).

  • Chiral Catalysis in Drug Research : The compound's derivative, ethyl-3-amino-3-phenylpropanoate, was used as a sole carbon source in microbial experiments to produce S-3-amino-3-phenylpropionic acid, a crucial pharmaceutical intermediate. This showcases its application in chiral catalysis and pharmaceutical intermediate production (Li et al., 2013).

  • Photoinitiators for Ultraviolet-Curable Coatings : Copolymers containing derivatives of this compound were prepared and evaluated as photoinitiators in ultraviolet-curable pigmented coatings, indicating its potential in material science and coatings technology (Angiolini et al., 1997).

Properties

IUPAC Name

1-(N-ethyl-2-methylanilino)-3-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-19(18-12-8-7-9-15(18)2)14-17(20)13-16-10-5-4-6-11-16/h4-12H,3,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGYYHBJUXQXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)CC1=CC=CC=C1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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